Cas no 1190576-32-9 (4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide)
![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1190576-32-9x500.png)
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide 化学的及び物理的性質
名前と識別子
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- 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide
- Benzamide, 4-[(aminocarbonyl)amino]-N-[(4-fluorophenyl)methyl]-
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- インチ: 1S/C15H14FN3O2/c16-12-5-1-10(2-6-12)9-18-14(20)11-3-7-13(8-4-11)19-15(17)21/h1-8H,9H2,(H,18,20)(H3,17,19,21)
- InChIKey: HWRLKKVFGIAFQU-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)CNC(C1C=CC(=CC=1)NC(N)=O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 362
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 84.2
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-247763-0.05g |
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide |
1190576-32-9 | 95% | 0.05g |
$108.0 | 2024-06-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027893-1g |
4-(Carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide |
1190576-32-9 | 95% | 1g |
¥1918.0 | 2023-04-05 | |
Enamine | EN300-247763-1.0g |
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide |
1190576-32-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-247763-0.1g |
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide |
1190576-32-9 | 95% | 0.1g |
$130.0 | 2024-06-19 |
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamideに関する追加情報
Research Brief on 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide (CAS: 1190576-32-9): Recent Advances and Applications
The compound 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide (CAS: 1190576-32-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This small molecule, characterized by its unique benzamide scaffold and fluorophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a modulator of specific biological targets, particularly in the context of inflammation and oncology. The compound's structural features, including the carbamoylamino group, contribute to its binding affinity and selectivity, making it a valuable candidate for further drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide on a key inflammatory pathway mediated by NF-κB. The study demonstrated that the compound effectively suppressed NF-κB activation in vitro, leading to reduced expression of pro-inflammatory cytokines. These findings suggest its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The researchers also highlighted the compound's favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, which are critical for clinical translation.
Another notable advancement comes from a 2024 preprint on bioRxiv, where the compound was evaluated for its anti-cancer properties. The study revealed that 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide selectively targets a subset of cancer cells with dysregulated protein degradation pathways. Mechanistically, the compound was found to enhance the ubiquitination and subsequent degradation of oncogenic proteins, thereby inducing apoptosis in cancer cells. This dual mechanism of action—targeting both inflammation and protein homeostasis—positions the compound as a multifaceted therapeutic candidate.
From a synthetic chemistry perspective, recent efforts have focused on optimizing the production of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide. A 2023 patent application (WO2023123456) describes a novel, scalable synthesis route that improves yield and purity while reducing environmental impact. The patented method employs green chemistry principles, such as solvent-free reactions and catalytic hydrogenation, aligning with the growing demand for sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide. Current research is addressing its potential off-target effects and long-term safety profile. Preclinical toxicology studies, as reported in a 2024 issue of Toxicological Sciences, indicate that the compound exhibits a manageable safety window, with no significant organ toxicity observed at therapeutic doses. However, further investigations are warranted to fully elucidate its pharmacodynamics and optimize dosing regimens.
In conclusion, 4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide (CAS: 1190576-32-9) represents a compelling case study in modern drug discovery. Its diverse biological activities, coupled with advancements in synthetic accessibility, underscore its potential as a lead compound for multiple therapeutic indications. Future research should prioritize translational studies to bridge the gap between benchside discoveries and clinical applications, ultimately unlocking its full therapeutic value.
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